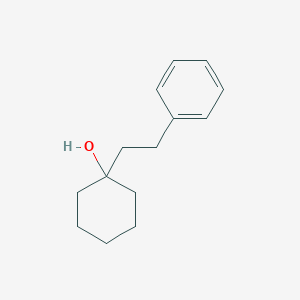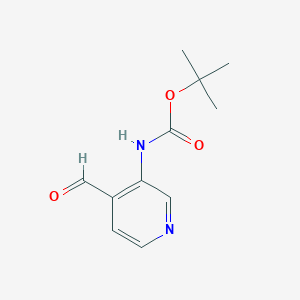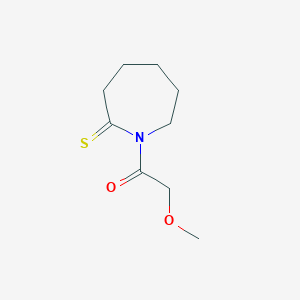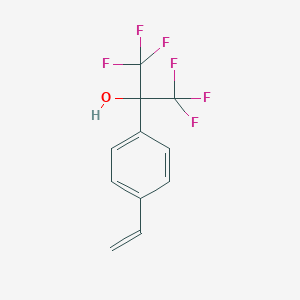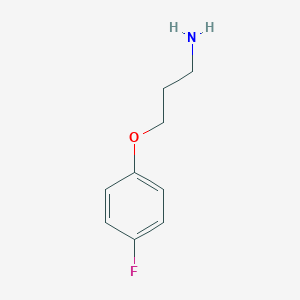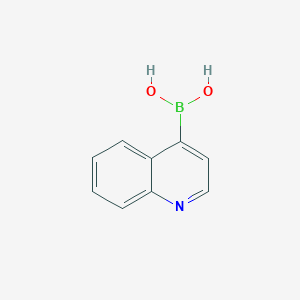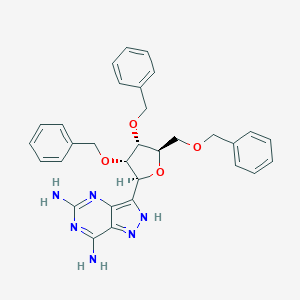
5-Aminoformycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoformycin A is a natural product that belongs to the group of nucleoside antibiotics. It is produced by Streptomyces sp. strain SF-1044, a soil bacterium that was isolated from a sample collected in Japan. 5-Aminoformycin A has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of 5-Aminoformycin A involves the inhibition of DNA synthesis, which is a crucial process for the growth and proliferation of cancer cells. It does so by inhibiting the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleotides. This leads to the accumulation of toxic metabolites that inhibit DNA synthesis and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Aminoformycin A has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell cycle progression, and modulate the expression of several genes involved in cancer progression. In addition, it has been found to have immunomodulatory effects, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Aminoformycin A is its potent antitumor activity, which makes it a promising candidate for cancer treatment. In addition, it has been found to enhance the antitumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the main limitations of 5-Aminoformycin A is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, its toxicity profile and pharmacokinetics need to be further studied to determine its suitability for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 5-Aminoformycin A. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of its toxicity profile and pharmacokinetics to determine its suitability for clinical use. Furthermore, the combination of 5-Aminoformycin A with other chemotherapeutic agents should be further studied to determine its potential as a combination therapy. Finally, the study of its immunomodulatory effects should be further explored to determine its potential as an immunotherapy agent.
Conclusion:
In conclusion, 5-Aminoformycin A is a promising candidate for cancer treatment due to its potent antitumor activity. Its complex synthesis method and limited toxicity profile need to be further studied to determine its suitability for clinical use. However, its potential as a combination therapy and immunotherapy agent should be further explored to determine its full potential in cancer treatment.
Synthesemethoden
The synthesis of 5-Aminoformycin A is a complex process that involves several steps. The first step is the conversion of 2-deoxyribose to 2-deoxy-2,3-unsaturated ribose, which is then treated with ammonia to form the corresponding 5-amino-2,3-unsaturated ribose. The next step involves the coupling of the 5-amino-2,3-unsaturated ribose with formycin B, which is then followed by a series of deprotection and purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-Aminoformycin A has been extensively studied for its antitumor activity. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Furthermore, 5-Aminoformycin A has been found to enhance the antitumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
122018-90-0 |
|---|---|
Produktname |
5-Aminoformycin A |
Molekularformel |
C31H32N6O4 |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1 |
InChI-Schlüssel |
WENLZMQZXRANMU-HYJYBNJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Andere CAS-Nummern |
122018-90-0 |
Synonyme |
5,7-diamino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine 5-aminoformycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



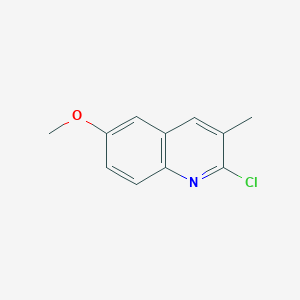
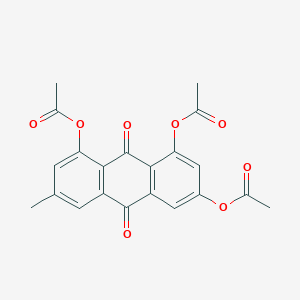



![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
